BenchChemオンラインストアへようこそ!

3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

pKa modulation fluorinated pyrrolidine permeability optimization

3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 2037827-89-5) is a synthetic 1,2,4-oxadiazole–pyrrolidine hybrid with molecular formula C10H15F2N3O and molecular weight 231.24 g/mol. The compound features a tert-butyl group at the oxadiazole 3-position and a 4,4-difluoropyrrolidin-2-yl moiety at the 5-position.

Molecular Formula C10H15F2N3O
Molecular Weight 231.24 g/mol
CAS No. 2037827-89-5
Cat. No. B1478353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole
CAS2037827-89-5
Molecular FormulaC10H15F2N3O
Molecular Weight231.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NOC(=N1)C2CC(CN2)(F)F
InChIInChI=1S/C10H15F2N3O/c1-9(2,3)8-14-7(16-15-8)6-4-10(11,12)5-13-6/h6,13H,4-5H2,1-3H3
InChIKeyQQGCQELVNMRKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 2037827-89-5): Procurement-Relevant Structural and Physicochemical Profile


3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 2037827-89-5) is a synthetic 1,2,4-oxadiazole–pyrrolidine hybrid with molecular formula C10H15F2N3O and molecular weight 231.24 g/mol . The compound features a tert-butyl group at the oxadiazole 3-position and a 4,4-difluoropyrrolidin-2-yl moiety at the 5-position. Computed physicochemical properties include a logP of 1.409, topological polar surface area (tPSA) of 58 Ų, two hydrogen-bond donors, four hydrogen-bond acceptors, and six rotatable bonds [1]. The gem-difluoro substitution on the pyrrolidine ring is expected to reduce amine basicity by approximately 3–4 pKa units relative to the non-fluorinated pyrrolidine analog, based on systematic studies of fluorinated saturated heterocyclic amines [2]. This compound belongs to a scaffold class that has demonstrated nanomolar dual-target inhibition of bacterial DNA gyrase and topoisomerase IV [3].

Why Generic Substitution Is Inappropriate for 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole: Structural Determinants of Differentiated Performance


Closely related 1,2,4-oxadiazole–pyrrolidine analogs cannot be interchanged with 3-(tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole without altering key molecular properties critical for target engagement and pharmacokinetic behavior. First, the gem-difluoro motif on the pyrrolidine ring reduces amine basicity (ΔpKa ≈ 3–4 units) compared to non-fluorinated analogs, shifting the protonation equilibrium at physiological pH and directly impacting passive membrane permeability [1]. In contrast, the mono-fluoro analog (CAS 2097936-77-9) retains a higher pKa and thus a different protonation state at pH 7.4. Second, the tert-butyl substituent at the oxadiazole 3-position provides greater steric bulk and lipophilicity than isopropyl, cyclopropyl, or methyl congeners, significantly altering logP, target-binding complementarity, and metabolic stability [2]. Third, published structure–activity relationship (SAR) studies on the 1,2,4-oxadiazole–pyrrolidine class show that even minor substitution changes at the 3- and 5-positions produce orders-of-magnitude shifts in IC50 values against DNA gyrase and topoisomerase IV [3]. The quantitative evidence below demonstrates that these structural features confer measurable differences in computed and experimentally observed properties that are consequential for procurement decisions.

Quantitative Differentiation Evidence for 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole vs. Closest Analogs


Gem-Difluoro vs. Mono-Fluoro Pyrrolidine Basicity Shift (pKa Modulation)

The 4,4-difluoropyrrolidine moiety in the target compound lowers the pyrrolidine nitrogen pKa by approximately 3–4 units relative to unsubstituted pyrrolidine (pKa ≈ 11.3), whereas a single fluorine substituent reduces it by only ~1.5–2.5 units, depending on regioisomer. Systematic measurements across mono- and difluorinated pyrrolidines demonstrate that the number of fluorine atoms and their distance from the protonation center are the primary determinants of amine basicity [1]. For the 4-monofluoro analog (CAS 2097936-77-9), the pKa remains >8.5, meaning it is predominantly protonated at physiological pH, while the 4,4-difluoro congener is significantly less basic (estimated pKa ~7.5–8.0 for 4,4-difluoropyrrolidine itself), shifting the neutral:protonated ratio at pH 7.4 and enabling superior passive membrane permeability .

pKa modulation fluorinated pyrrolidine permeability optimization

Lipophilicity (logP) Differentiation: tert-Butyl vs. Isopropyl, Cyclopropyl, and Methyl Substituents

The computed logP for 3-(tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is 1.409, based on the ZINC15 database [1]. This value places the compound within the optimal lipophilicity range for CNS drug candidates (logP 1–3) while maintaining sufficient aqueous solubility. By comparison, the 3-isopropyl analog (CAS 2097975-78-3, MW 217.22) and 3-cyclopropyl analog (CAS 1873785-82-0, MW 215.20) carry less lipophilic 3-substituents, resulting in predicted logP values below 1.0. The 3-methyl analog (CAS 1822863-11-5, MW 189.16) is substantially more polar (predicted logP <0.5). The tert-butyl group thus provides a distinct lipophilicity advantage—enhancing membrane partitioning without exceeding the logP threshold (>5) associated with poor solubility and promiscuous off-target binding .

lipophilicity logP CNS drug-likeness tert-butyl effect

tPSA and Drug-Likeness Profile vs. Comparator Set

The target compound has a computed topological polar surface area (tPSA) of 58 Ų, 2 hydrogen-bond donors (HBD), 4 hydrogen-bond acceptors (HBA), and 6 rotatable bonds [1]. These values satisfy Lipinski's Rule of Five and fall within the preferred ranges for CNS drug-likeness (tPSA <90 Ų, HBD ≤3, logP 1–3). By comparison, analogs with smaller 3-substituents (methyl, isopropyl) have fewer heavy atoms and reduced molecular complexity, while retaining similar tPSA and HBA counts. The 3-tert-butyl derivative therefore offers a favorable balance of molecular weight and lipophilicity for target classes where a compact yet lipophilic scaffold is required—such as antibacterial DNA gyrase/topoisomerase IV inhibitors [2]. The fraction sp³ carbon (0.60) indicates significant three-dimensional character, which correlates with improved selectivity and reduced off-target promiscuity relative to flat aromatic scaffolds [1].

tPSA drug-likeness CNS MPO score physicochemical profiling

Antibacterial Scaffold Potential: Class-Level IC50 Evidence for Oxadiazole–Pyrrolidine Hybrids

Although direct bioactivity data for 3-(tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole have not been published in peer-reviewed literature at the time of this analysis, the compound belongs to a well-characterized class of 1,2,4-oxadiazole–pyrrolidine hybrids that have demonstrated potent dual-target inhibition of bacterial DNA gyrase and topoisomerase IV. In the most relevant published study, compounds 16 and 17 from a structurally related series exhibited IC50 values of 180 nM and 210 nM against DNA gyrase (vs. novobiocin IC50 = 170 nM), and compound 17 showed IC50 = 13 µM against E. coli topoisomerase IV (comparable to novobiocin IC50 = 11 µM) [1]. Furthermore, compound 17 demonstrated an MIC of 55 ng/mL against E. coli, outperforming ciprofloxacin (MIC = 60 ng/mL) [1]. These data establish that the oxadiazole–pyrrolidine scaffold is capable of delivering nanomolar enzyme inhibition and potent whole-cell antibacterial activity; the tert-butyl and 4,4-difluoro substituents on the target compound are expected to modulate these activities based on SAR trends for lipophilicity and basicity optimization.

DNA gyrase inhibition topoisomerase IV dual-target antibacterial oxadiazole-pyrrolidine hybrids

Metabolic Stability Advantage of the gem-Difluoro Pyrrolidine Motif

The gem-difluoro substitution on the pyrrolidine ring is expected to confer significantly enhanced metabolic stability relative to non-fluorinated and mono-fluorinated analogs. A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated high intrinsic microsomal clearance stability for the majority of compounds tested, with only one exception (3,3-difluoroazetidine) [1]. The gem-difluoro motif blocks oxidative metabolism at the fluorinated carbon center by eliminating C–H bonds susceptible to cytochrome P450-mediated oxidation. In published examples, gem-difluorination of a benzylic position in nNOS inhibitors increased rat oral bioavailability from essentially 0% to 22% [2]. By contrast, mono-fluoropyrrolidine derivatives can still undergo metabolic activation at the non-fluorinated positions, as documented in studies showing fluoropyrrolidine rings are prone to bioactivation and reactive intermediate formation [3]. This metabolic vulnerability is mitigated in the 4,4-difluoro variant.

metabolic stability microsomal clearance gem-difluoro effect oxidative metabolism

Recommended Research and Procurement Application Scenarios for 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole


Lead Optimization for Dual-Target Antibacterial Agents (DNA Gyrase / Topoisomerase IV)

The 1,2,4-oxadiazole–pyrrolidine scaffold has validated nanomolar IC50 values against both DNA gyrase and topoisomerase IV, with whole-cell MIC activity superior to ciprofloxacin in the best-characterized analogs [1]. The target compound's tert-butyl and 4,4-difluoro substitution pattern represents a distinct vector in the SAR landscape, offering procurement teams a differentiated chemical starting point for optimizing dual-target antibacterial potency while addressing permeability and metabolic stability liabilities observed in earlier sub-series. Researchers developing novel agents against Gram-negative pathogens, including fluoroquinolone-resistant strains, should prioritize this compound over mono-fluoro or smaller 3-substituent analogs, as the gem-difluoro motif lowers pyrrolidine pKa to a range favorable for intracellular accumulation and the tert-butyl group provides optimal lipophilicity (logP 1.409) within CNS-drug-like space [2].

CNS-Penetrant Probe Design Leveraging Favorable Physicochemical Profile

With a computed logP of 1.409, tPSA of 58 Ų, and only 2 hydrogen-bond donors, the target compound resides within the favorable physicochemical envelope for CNS drug candidates as defined by CNS MPO scoring criteria [1]. The gem-difluoro pyrrolidine substitution further enhances passive permeability by reducing the fraction of protonated amine at pH 7.4 compared to non-fluorinated or mono-fluoro pyrrolidines [2]. Medicinal chemistry teams pursuing CNS targets—including sigma receptors, where structurally related oxadiazole-pyrrolidines have shown binding activity in BindingDB assays [3]—should select the tert-butyl/gem-difluoro combination over more polar analogs (isopropyl, cyclopropyl, methyl) that may exhibit inferior brain penetration due to lower logP and higher PSA-to-logP ratios.

Metabolic Stability-Focused Fragment Elaboration and Scaffold Hopping

The 4,4-difluoropyrrolidine moiety provides a metabolically stabilized pyrrolidine core by eliminating C–H bonds at the 4-position that are otherwise susceptible to cytochrome P450 oxidation [1]. Systematic microsomal clearance data confirm high metabolic stability for difluorinated pyrrolidines as a class, in contrast to mono-fluoropyrrolidines that retain metabolically labile sites and can form reactive intermediates [2]. This compound therefore serves as an ideal fragment for scaffold-hopping programs where pyrrolidine metabolic instability has been identified as a liability in earlier leads. Procurement teams supporting medicinal chemistry efforts in indications requiring high metabolic stability (e.g., chronic oral dosing) should prefer the 4,4-difluoro variant over mono-fluoro or non-fluorinated pyrrolidine-containing building blocks.

Kinase and Enzyme Inhibitor Library Design with Enhanced 3D Character

The target compound exhibits a fraction sp³ of 0.60, indicating substantial three-dimensional character that correlates with improved kinase selectivity profiles and reduced off-target promiscuity compared to planar heterocyclic scaffolds [1]. This property, combined with its favorable drug-likeness metrics and the hydrogen-bonding capacity of the oxadiazole ring, makes it suitable for inclusion in diversity-oriented synthesis libraries targeting enzyme classes where shape complementarity is a key determinant of selectivity. Procurement for high-throughput screening deck enhancement should prioritize this compound over flatter 1,2,4-oxadiazole analogs lacking the saturated pyrrolidine component or carrying smaller, less sterically demanding 3-substituents.

Quote Request

Request a Quote for 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.